RO-3 vs. A-317491: Comparative P2X3 Potency and Selectivity Window
RO-3 demonstrates distinct potency and selectivity relative to A-317491. For human homomeric P2X3 receptors, RO-3 exhibits a pIC50 of 7.0 (IC50 ≈ 100 nM) [1], whereas A-317491 shows an IC50 of 97 nM in electrophysiological assays [2]. Critically, RO-3 also antagonizes human heteromeric P2X2/3 receptors with a pIC50 of 5.9 (IC50 ≈ 1.26 µM), while A-317491 displays a Ki of 9 nM for human P2X2/3 in binding assays but with variable functional activity [2]. Both compounds maintain selectivity over other P2X subtypes (IC50 >10 µM) [1][2]; however, RO-3's off-target profile includes significant melatonin ML1 receptor antagonism (IC50 = 398 nM) [3], which must be considered in experimental design. This off-target activity is not reported for A-317491, making compound selection dependent on whether melatonin receptor interference is acceptable.
| Evidence Dimension | P2X3 receptor antagonism (human homomeric) |
|---|---|
| Target Compound Data | pIC50 = 7.0 (IC50 ≈ 100 nM) |
| Comparator Or Baseline | A-317491: IC50 = 97 nM (electrophysiology) |
| Quantified Difference | Approximately equipotent (within 3% difference) |
| Conditions | Recombinant human P2X3 receptors expressed in 1321N1 cells or CHO-K1 cells; calcium flux or electrophysiology assays |
Why This Matters
For studies requiring balanced P2X3 and P2X2/3 antagonism, RO-3 provides a defined dual-profile, whereas A-317491 may be more suitable when minimal P2X2/3 activity is desired.
- [1] Gever, J. R., et al. Pharmacological characterization of RO-3, a selective P2X3 and P2X2/3 receptor antagonist. Br. J. Pharmacol. 148(5), 678–689 (2006). View Source
- [2] Jarvis, M. F., et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc. Natl. Acad. Sci. USA 99(26), 17179–17184 (2002). View Source
- [3] Bertin Bioreagent. RO-3 Product Datasheet. CAT N°: 29635. View Source
